3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(7-6-11-4-2-1-3-5-11)17-15-16-12-8-9-19-10-13(12)20-15/h1-5H,6-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWIWTSMZSYLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide typically involves the reaction of hydrazonoyl halides with various precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired pyrano-thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, structural modifications on phenyl moieties can enhance antitumor properties by affecting tubulin polymerization .
- Antiviral Properties : Compounds containing thiazole rings have been investigated for their antiviral activities. Similar derivatives demonstrated effectiveness against various viral strains .
Case Studies and Research Findings
Synthetic Approaches
The synthesis of 3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide typically involves multi-step reactions that include:
- Formation of the pyrano-thiazole core via cyclization reactions.
- Substitution reactions to introduce the phenyl group.
- Final amide formation through coupling with propanamide derivatives.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The pyrano-thiazole scaffold is highly modular, with variations at the 2-position significantly altering biological activity. Key analogues include:
Key Observations:
- In contrast, the carbaldehyde () and acetonitrile () substituents prioritize electrophilicity or steric effects. The chromeno-thiopyrano-thiazole core in adds structural complexity, enhancing anticonvulsant activity but eliminating analgesic effects—a unique advantage over traditional anticonvulsants.
- Biological Activity: Anticonvulsant activity is prominent in chromeno-thiopyrano-thiazole derivatives () but absent in the antitubercular propanamide 7904688 . This highlights the role of core structure in determining therapeutic application. The pyrazole-thiazole-propanamide hybrid () demonstrates high logP (4.55), suggesting enhanced membrane permeability compared to the target compound .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The propanamide group may enhance aqueous solubility relative to esters or nitriles, as seen in ’s pyrazole-thiazole hybrid (logSw = -4.33) .
Biological Activity
3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- Cell Line Studies : Research has shown that derivatives of pyrano-thiazole compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) .
- Mechanisms of Action : These compounds often induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| Similar Pyrano-Thiazole Derivative | NCI-H460 | 14.31 | |
| Similar Pyrano-Thiazole Derivative | HepG2 | 17.82 |
Anti-inflammatory Properties
In addition to anticancer effects, some derivatives of pyrano-thiazole compounds have shown anti-inflammatory activities:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that these compounds can reduce the levels of TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Research has also explored the antimicrobial potential of similar thiazole derivatives:
- Bacterial Strains : Compounds have been tested against various bacterial strains with promising results indicating inhibition of growth at certain concentrations.
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. demonstrated that a related compound exhibited significant antitumor activity against A549 lung cancer cells with an IC50 value of 26 µM. This suggests that modifications in the structure can enhance the anticancer efficacy .
Case Study 2: Mechanistic Insights
Another study focused on the mechanism by which pyrano-thiazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death .
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide, and what challenges arise in its multi-step synthesis?
- Methodological Answer : The synthesis typically involves coupling a pyrano[4,3-d][1,3]thiazole derivative with 3-phenylpropanamide precursors. Key steps include:
Thiazole Ring Formation : Reacting 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-amine with activated esters (e.g., using HBTU or DCC as coupling agents in DMF) .
Amide Bond Formation : Introducing the phenylpropanamide group via nucleophilic acyl substitution under anhydrous conditions .
Challenges :
- Regioselectivity : Competing reactions at the thiazole N or S atoms require precise stoichiometry .
- Purification : Silica gel chromatography or recrystallization from ethanol/dichloromethane mixtures is critical due to polar byproducts .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. Key signals include the pyrano-thiazole protons (δ 4.2–5.8 ppm) and phenyl resonances (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in this compound, particularly regarding ring puckering or disorder?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data .
- Refinement in SHELXL :
Apply TWIN/BASF commands to model twinning if intensity statistics indicate pseudomerohedral twinning .
Use PART instructions to address disorder in the pyran ring (e.g., alternate conformers for 4H/6H positions) .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts to avoid over-interpretation .
Q. What strategies address contradictions in biological activity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?
- Methodological Answer :
- Assay Design :
Standardize buffer conditions (e.g., pH 7.4 PBS with 1 mM DTT to prevent thiol oxidation) .
Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Data Analysis :
- Apply Grubbs’ test to identify outliers in replicate measurements.
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding mode variations caused by pyrano-thiazole ring flexibility .
Q. How does modifying the pyrano-thiazole core (e.g., substituent position) influence the compound’s physicochemical properties and target binding?
- Methodological Answer :
- SAR Study :
- Synthetic Guidance : Electron-withdrawing groups at 6H improve aqueous solubility but may reduce membrane permeability .
Data Analysis & Experimental Design
Q. What statistical methods are recommended to analyze dose-response relationships in cytotoxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc : Compare means across multiple concentrations (e.g., 1–100 µM) to identify significant toxicity thresholds (p < 0.01) .
Q. How can computational tools predict metabolic stability of this compound, and what in vitro assays validate these predictions?
- Methodological Answer :
- In Silico Prediction : Use SwissADME to estimate CYP450 metabolism sites. The pyrano-thiazole ring is predicted to undergo oxidation at C7 .
- In Vitro Validation :
Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS .
Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
